molecular formula C13H12N2O4S B3059281 4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine CAS No. 96446-86-5

4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine

Cat. No.: B3059281
CAS No.: 96446-86-5
M. Wt: 292.31 g/mol
InChI Key: BKIUKKCYXXNBIP-UHFFFAOYSA-N
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Description

4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine is a chemical compound with the molecular formula C13H12N2O4S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

The synthesis of 4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine typically involves the reaction of 5-nitro-1-benzothiophene-2-carbonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzothiophene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene ring structure also plays a crucial role in its activity by facilitating interactions with biological targets .

Comparison with Similar Compounds

4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine can be compared with other similar compounds, such as:

    2,6-dimethyl-4-(5-nitro-1-benzothiophene-2-carbonyl)morpholine: This compound has additional methyl groups, which may affect its chemical and biological properties.

    5-nitro-1-benzothiophene-2-carbonyl chloride: This precursor compound lacks the morpholine moiety and has different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the benzothiophene ring with a morpholine moiety, leading to distinct chemical and biological properties .

Properties

IUPAC Name

morpholin-4-yl-(5-nitro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-13(14-3-5-19-6-4-14)12-8-9-7-10(15(17)18)1-2-11(9)20-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUKKCYXXNBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393293
Record name Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

96446-86-5
Record name Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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